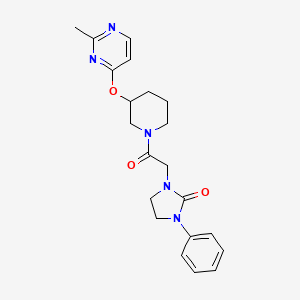

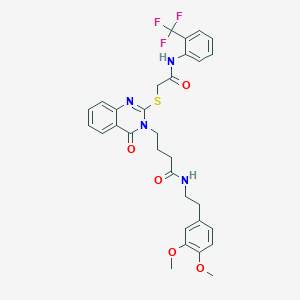

3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

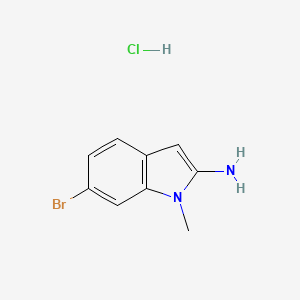

The compound “3-(1-(2-(4-Chlorophenoxy)acetyl)pyrrolidin-3-yl)imidazolidine-2,4-dione” is a derivative of pyrrolidine-2,5-dione . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by the pyrrolidine ring and its derivatives .

Synthesis Analysis

The synthesis of such compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The chemical structures of these compounds are confirmed by spectral analyses .Molecular Structure Analysis

The molecular structure of this compound is characterized by the five-membered pyrrolidine ring . The structure of the compound is influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications

Molecular Design and Synthesis

The compound is involved in the molecular design and synthesis of various chemical entities. For instance, similar compounds, like imidazopyridine thiazolidine-2,4-diones, have been designed and synthesized to serve as conformationally restricted analogues with significant biological activities. These activities include hypoglycemic effects, as seen in compounds like rosiglitazone, which are evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity in diabetic mice models (Oguchi et al., 2000).

Structural and Spectral Analysis

The compound also plays a role in structural and spectral analysis studies. For example, similar compounds have been synthesized, isolated, and characterized spectrally and thermally. Their structures are confirmed through techniques like X-ray diffraction, and they undergo various analyses like molecular geometry optimization, electronic spectrum allocation, and electrophilic and nucleophilic functional group interaction studies on the molecule surface (Prasad et al., 2018).

Pharmacological Activity

The structural framework of the compound is closely related to various pharmacological activities. For instance, derivatives of similar compounds have been explored for their anti-inflammatory, analgesic, antimicrobial, and antifungal activities. These compounds are synthesized and their structures established through spectroscopic methods, followed by screening for their potential pharmacological effects (Farag et al., 2012), (Jain et al., 2006).

Drug Design and Development

Compounds with a similar chemical framework are used in drug design and development. For example, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, containing the 2-pyrrolidinone and 4-imidazolidinone nuclei, are recognized for their cognition-enhancing activity. These compounds are designed and synthesized for their ability to reverse amnesia induced by certain agents, displaying significant potential as cognitive enhancers (Pinza et al., 1993).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-[1-[2-(4-chlorophenoxy)acetyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4/c16-10-1-3-12(4-2-10)23-9-14(21)18-6-5-11(8-18)19-13(20)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEMEMGKDMBGFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(prop-2-yn-1-yl)-N-{1-[2-(propan-2-yloxy)ethyl]piperidin-4-yl}piperidine-4-carboxamide](/img/structure/B2642293.png)

![7-(3-fluorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642301.png)

![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)

![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)